Belzutifan

Description

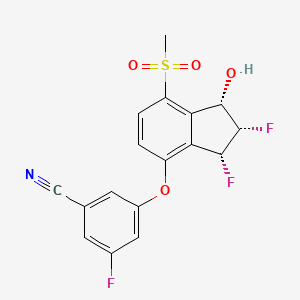

Structure

3D Structure

Properties

IUPAC Name |

3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMMPXLFBTZENJ-ZACQAIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334517 | |

| Record name | Belzutifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Belzutifan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1672668-24-4 | |

| Record name | Belzutifan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belzutifan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belzutifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BELZUTIFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The HIF-2α Inhibitor Belzutifan: A Deep Dive into its Preclinical Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belzutifan (formerly MK-6482 or PT2977) is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α). It represents a significant advancement in the treatment of cancers characterized by the accumulation of HIF-2α, most notably clear cell renal cell carcinoma (ccRCC). In up to 90% of ccRCC cases, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α, which then drives the transcription of a plethora of genes involved in tumorigenesis, including those promoting angiogenesis, cell proliferation, and survival.[1][2] This document provides an in-depth technical guide to the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action: Disrupting the HIF-2α Transcriptional Complex

Under normoxic conditions, the VHL protein targets HIF-2α for proteasomal degradation. However, in VHL-deficient tumors or hypoxic environments, HIF-2α accumulates and translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3]

This compound exerts its therapeutic effect by binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the formation of the active transcriptional complex and blocking the subsequent expression of downstream target genes.[1][3][4]

Quantitative In Vitro Potency

This compound was developed as a second-generation HIF-2α inhibitor with improved potency and pharmacokinetic properties compared to its predecessor, PT2385.[1] Preclinical studies have demonstrated its high potency in disrupting the HIF-2α pathway.

| Parameter | Value | Cell Line/Assay System | Reference |

| HIF-2α/ARNT Dimerization Inhibition (Ki) | ~23 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) based direct-binding assay | [5] |

| HIF-2α Transcriptional Activity Inhibition (IC50) | 17 nM | 786-O ccRCC cells stably transfected with a Hypoxia Response Element (HRE) luciferase reporter | [4][5] |

Preclinical Efficacy in In Vivo Models

The antitumor activity of this compound has been evaluated in various preclinical cancer models, particularly in xenografts of human clear cell renal cell carcinoma.

Tumor Growth Inhibition in ccRCC Xenograft Models

Pharmacodynamic Effects on Downstream Targets

This compound's inhibition of the HIF-2α/ARNT complex leads to the downregulation of key target genes involved in cancer progression.

Modulation of Key HIF-2α Target Genes

| Target Gene | Biological Function | Effect of this compound | Reference |

| VEGFA | Angiogenesis | Downregulation of mRNA and protein expression | [3][7] |

| EPO | Erythropoiesis | Downregulation of mRNA and protein expression, leading to anemia as an on-target side effect | [7] |

| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulation of expression | |

| GLUT1 (SLC2A1) | Glucose Metabolism | Downregulation of expression | |

| PAI-1 (SERPINE1) | Invasion and Metastasis | Downregulation of expression |

Note: While the general effect of this compound on these targets is established, specific quantitative fold-change data from comprehensive preclinical studies are not consistently reported in publicly available literature.

Signaling Pathway and Experimental Workflow Diagrams

HIF-2α Signaling Pathway and this compound's Mechanism of Action

Caption: HIF-2α signaling and this compound's inhibitory mechanism.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for preclinical in vivo efficacy testing of this compound.

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for key experiments used to evaluate the preclinical pharmacodynamics of this compound. Specific details such as antibody dilutions or primer sequences are often proprietary and not publicly disclosed in research publications.

In Vitro HIF-2α Dimerization Assay (TR-FRET)

Objective: To quantify the ability of this compound to disrupt the interaction between HIF-2α and ARNT.

Principle: This assay utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Recombinant HIF-2α and ARNT proteins are labeled with donor and acceptor fluorophores, respectively. Disruption of their dimerization by this compound leads to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant, tagged HIF-2α (e.g., with terbium-cryptate as donor) and ARNT (e.g., with d2 as acceptor) in the assay buffer.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a low-volume 384-well plate.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Add the HIF-2α-donor and ARNT-acceptor protein solutions to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein interaction and inhibitor binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be derived from the IC50.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of ccRCC.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

Cell Line: A VHL-deficient human ccRCC cell line, such as 786-O.

Protocol:

-

Cell Culture and Implantation:

-

Culture 786-O cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).

-

Implant the cells (e.g., 1-5 x 106 cells) subcutaneously or orthotopically (under the renal capsule) into the mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x Length x Width2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice.

-

-

Pharmacodynamic Analysis:

-

Excise the tumors and process them for downstream analyses such as immunohistochemistry (IHC), western blotting, or qPCR to assess the modulation of HIF-2α target genes and markers of proliferation and angiogenesis.

-

Western Blotting for HIF-2α and Downstream Targets

Objective: To assess the protein levels of HIF-2α and its downstream targets in tumor tissues or cell lysates after treatment with this compound.

Protocol:

-

Sample Preparation:

-

Homogenize tumor tissues or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HIF-2α, anti-VEGF, anti-Cyclin D1) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the mRNA expression levels of HIF-2α target genes in response to this compound treatment.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tumor tissues or cultured cells using a suitable kit (e.g., TRIzol or column-based methods).

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., VEGFA, EPO), and a SYBR Green or TaqMan-based qPCR master mix.

-

Run the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB or GAPDH).

-

Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers

Objective: To assess the in situ effects of this compound on tumor cell proliferation and angiogenesis.

Protocol:

-

Tissue Preparation:

-

Fix excised tumors in formalin and embed in paraffin (FFPE).

-

Cut thin sections of the FFPE tumor tissue and mount them on slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with primary antibodies against Ki-67 (proliferation marker) or CD31 (endothelial cell marker for angiogenesis).

-

Wash the sections and incubate with a labeled secondary antibody.

-

Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstain the sections with hematoxylin.

-

-

Imaging and Analysis:

-

Scan the slides using a digital slide scanner or microscope.

-

Quantify the staining (e.g., percentage of Ki-67 positive cells or microvessel density based on CD31 staining) using image analysis software.

-

Conclusion

The preclinical pharmacodynamics of this compound robustly demonstrate its intended mechanism of action as a potent and selective inhibitor of HIF-2α. Through the disruption of the HIF-2α/ARNT heterodimer, this compound effectively downregulates the transcription of key genes involved in tumor progression, leading to significant anti-tumor efficacy in preclinical models of clear cell renal cell carcinoma. The on-target effect on erythropoietin production serves as a key pharmacodynamic biomarker. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of HIF-2α inhibitors in preclinical settings. The compelling preclinical data for this compound have paved the way for its successful clinical development and approval, offering a new therapeutic paradigm for patients with VHL disease-associated tumors and advanced ccRCC.

References

- 1. This compound for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Shows Promise as a Novel Option for Advanced Renal-Cell Carcinoma - Oncology Practice Management [oncpracticemanagement.com]

- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, this compound); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with this compound: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The safety profile of this compound in renal tumors: real-world data from a tertiary academic center - PMC [pmc.ncbi.nlm.nih.gov]

Belzutifan's Role in the VHL-HIF-VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belzutifan, a first-in-class, potent, and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), represents a paradigm shift in the treatment of cancers driven by aberrant activation of the VHL-HIF-VEGF signaling pathway.[1] This is particularly relevant in von Hippel-Lindau (VHL) disease and clear cell renal cell carcinoma (ccRCC), where inactivation of the VHL tumor suppressor gene is a key pathogenic event.[2][3] By directly targeting HIF-2α, this compound prevents its heterodimerization with HIF-1β (also known as ARNT), thereby blocking the transcription of a cascade of downstream genes essential for tumor growth, proliferation, angiogenesis, and metabolism.[4] This guide provides an in-depth technical overview of the VHL-HIF-VEGF pathway, this compound's mechanism of action, a summary of key clinical trial data, and relevant experimental protocols.

The VHL-HIF-VEGF Signaling Pathway

The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of an E3 ubiquitin ligase complex.[2] Its primary function is to recognize and target the alpha subunits of Hypoxia-Inducible Factors (HIFs) for proteasomal degradation under normal oxygen conditions (normoxia).

Pathway Mechanics in Normoxia

Under normoxic conditions, specific prolyl residues on HIF-α subunits (including HIF-1α and HIF-2α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows pVHL to bind to HIF-α, leading to its ubiquitination and subsequent rapid degradation by the proteasome. This keeps the levels of HIF-α low, preventing the activation of hypoxia-response genes.

Pathway Dysregulation in Hypoxia or VHL Deficiency

In conditions of low oxygen (hypoxia) or when the VHL gene is mutated and non-functional, the pathway is constitutively activated:

-

Hypoxia: PHD enzymes require oxygen as a co-substrate. In its absence, they are inactive, and HIF-α is not hydroxylated.

-

VHL Inactivation: In many cancers, particularly ccRCC, the VHL gene is inactivated through mutation or deletion.[5] This results in a non-functional pVHL protein that cannot bind to and target HIF-α for degradation, even in the presence of oxygen.[3]

In both scenarios, HIF-α subunits stabilize, accumulate in the nucleus, and heterodimerize with HIF-1β.[4] This HIF complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, driving their transcription. HIF-2α, in particular, is a key oncogenic driver in ccRCC.[5]

Key downstream target genes of the HIF-2α complex include:

-

VEGF (Vascular Endothelial Growth Factor): A potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][6]

-

PDGF (Platelet-Derived Growth Factor): Contributes to angiogenesis and tumor growth.[6]

-

GLUT1 (Glucose Transporter 1): Facilitates increased glucose uptake to fuel rapid cancer cell metabolism.[1][6]

-

EPO (Erythropoietin): Stimulates red blood cell production.[1]

The resulting overexpression of these factors creates a pro-tumorigenic microenvironment characterized by hypervascularity and metabolic reprogramming, driving disease progression.[6]

Caption: The VHL-HIF-VEGF signaling pathway under normoxic vs. hypoxic/VHL-deficient conditions.

This compound: Mechanism of Action

This compound is a selective inhibitor of HIF-2α. It exerts its therapeutic effect by binding to a pocket in the PAS-B domain of the HIF-2α protein.[4] This binding physically blocks the ability of HIF-2α to heterodimerize with its partner protein, HIF-1β.[4] Without forming this essential complex, HIF-2α cannot bind to DNA and activate the transcription of its target genes.[4]

The result is a downstream reduction in the levels of key proteins like VEGF, effectively shutting down the oncogenic signaling cascade that drives tumor growth and angiogenesis.[4][6] This targeted mechanism is distinct from that of VEGF tyrosine kinase inhibitors (TKIs), which act further downstream by blocking VEGF receptor signaling.

Caption: this compound's mechanism of action: Inhibition of HIF-2α/HIF-1β heterodimerization.

Clinical Efficacy and Safety Data

This compound has been evaluated in several key clinical trials, most notably the LITESPARK series, demonstrating significant antitumor activity in VHL disease-associated tumors and in previously treated advanced ccRCC.

LITESPARK-004: VHL Disease

This open-label, single-arm Phase 2 study enrolled patients with VHL disease-associated RCC who did not require immediate surgery.[7] Patients received this compound 120 mg once daily. The primary endpoint was the objective response rate (ORR) in VHL-associated RCC.

Table 1: Efficacy of this compound in VHL Disease (LITESPARK-004)

| Endpoint | RCC | CNS Hemangioblastomas | Pancreatic Neuroendocrine Tumors (pNETs) |

|---|---|---|---|

| Median Follow-up | 61.8 months[7] | 61.8 months[7] | 61.8 months[7] |

| Objective Response Rate (ORR) | 70%[7] | 50%[7] | 90%[7] |

| Complete Response (CR) | 11%[8] | Not specified | 7 CRs (32% of pNET patients)[9] |

| Partial Response (PR) | 56%[8] | Not specified | 15 PRs (68% of pNET patients)[9] |

| Median Duration of Response (DOR) | Not Reached[7] | Not Reached[7] | Not Reached[7] |

| Progression-Free Survival (PFS) at 24 months | 96%[10] | Not specified | Not specified |

Data compiled from multiple reports of the LITESPARK-004 study with varying follow-up times.[7][8][9][10][11][12]

LITESPARK-005: Advanced Clear Cell RCC

This randomized, open-label Phase 3 trial compared this compound (120 mg once daily) to everolimus (10 mg once daily) in patients with advanced ccRCC that had progressed after prior PD-1/L1 and VEGF-TKI therapies.[13][14] The trial enrolled 746 patients.[13]

Table 2: Efficacy of this compound vs. Everolimus in Advanced ccRCC (LITESPARK-005)

| Endpoint | This compound (n=374) | Everolimus (n=372) | Hazard Ratio (95% CI) / p-value |

|---|---|---|---|

| Median Follow-up | 35.8 months[15] | 35.8 months[15] | N/A |

| Median Progression-Free Survival (PFS) | 7.5 months (East Asian subgroup)[16] | 5.7 months (East Asian subgroup)[16] | 0.74 (at second interim analysis)[17] |

| PFS Rate at 18 months | 22.5%[18] | 9%[18] | p < 0.001 (at first interim analysis)[17] |

| Objective Response Rate (ORR) | 21.9% - 22.7%[14][17] | 3.5%[14] | Statistically significant improvement[13] |

| Median Overall Survival (OS) | 21.4 months[14] | 18.1 months[14] | 0.88 (Difference not statistically significant)[17] |

The trial met its primary endpoint of PFS, showing a statistically significant and clinically meaningful improvement for this compound over everolimus.[13][17]

Safety and Tolerability

The safety profile of this compound is consistent across studies, with the most common adverse events (AEs) being on-target effects related to the inhibition of HIF-2α's physiological roles.[1][19]

Table 3: Common Treatment-Related Adverse Events (TRAEs) with this compound

| Adverse Event | LITESPARK-004 (VHL Disease)[7][20] | LITESPARK-005 (Advanced RCC)[20] |

|---|---|---|

| Anemia (any grade) | 93% | 88% |

| Anemia (Grade 3) | 11% | 29% |

| Hypoxia (any grade) | 1.6% | 15% |

| Hypoxia (Grade 3) | 2%[8] | 10% |

| Fatigue (any grade) | 66%[10] | Not specified |

| Discontinuation due to TRAEs | 3%[7] | 5.9%[14] |

Most adverse events were Grade 1 or 2 and were generally manageable with dose interruption, reduction, or supportive care.[10][19] Anemia and hypoxia are notable on-target toxicities.[19]

Experimental Protocols and Methodologies

Evaluating the activity of HIF-2α inhibitors like this compound involves a combination of biochemical, cell-based, and in vivo assays.

Key Preclinical and Clinical Methodologies

-

High-Throughput Screening (HTS): Initial identification of inhibitor candidates often involves HTS campaigns using assays like a Hypoxia-Responsive Element (HRE)-driven luciferase reporter assay in a HIF-2α-dependent cell line (e.g., 786-O, which is VHL and HIF1A null).[21][22]

-

Biochemical Assays: Direct binding of the inhibitor to the HIF-2α PAS-B domain can be confirmed using techniques like Scintillation Proximity Assay (SPA).[21]

-

Cell-Based Assays:

-

Target Engagement: Inhibition of HIF-2α activity is measured by quantifying the downstream expression of target genes. This is commonly done via:

-

Quantitative RT-PCR (qRT-PCR): To measure mRNA levels of genes like VEGFA, EPO, or GLUT1 (SLC2A1).[22]

-

ELISA (Enzyme-Linked Immunosorbent Assay): To measure secreted protein levels, particularly VEGF, in cell culture media.[21]

-

Western Blotting: To assess HIF-2α protein levels. Sample preparation is critical, as HIF-α subunits are rapidly degraded in air. Use of protease inhibitors and chemical stabilizers like cobalt chloride (CoCl₂) can mitigate this.

-

-

Phenotypic Assays: To assess the functional consequences of inhibition, such as soft agar colony formation assays to measure anchorage-independent growth.[21]

-

-

In Vivo Tumor Models: Xenograft models using human ccRCC cell lines (e.g., 786-O) implanted in immunodeficient mice are used to evaluate in vivo efficacy, pharmacokinetics, and pharmacodynamics. Tumor growth is monitored, and upon study completion, tumors can be harvested to measure target gene expression.[21]

-

Clinical Trial Design (e.g., LITESPARK-005):

-

Patient Population: Patients with advanced ccRCC with documented progression after 1-3 prior systemic regimens, including a PD-(L)1 inhibitor and a VEGF-TKI.[17]

-

Randomization: 1:1 randomization to receive either this compound or the active comparator (everolimus).[17]

-

Endpoints: Dual primary endpoints of Progression-Free Survival (PFS) and Overall Survival (OS). Key secondary endpoints include Objective Response Rate (ORR) and safety.[17]

-

Assessment: Tumor response is typically evaluated by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]

-

Caption: General experimental workflow for the development and evaluation of a HIF-2α inhibitor.

Conclusion and Future Directions

This compound is a landmark therapeutic that validates HIF-2α as a druggable and critical oncogenic driver in VHL disease and ccRCC.[1] Its novel mechanism of action provides a much-needed treatment option for patients who have progressed on prior therapies.[5] Ongoing research is focused on exploring this compound in earlier lines of therapy for ccRCC, in combination with other agents such as immune checkpoint inhibitors and TKIs, and its potential role in other HIF-driven malignancies.[19][23] The continued study of the VHL-HIF-VEGF pathway and inhibitors like this compound will undoubtedly uncover further opportunities to improve outcomes for patients with these challenging diseases.

References

- 1. This compound: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Von Hippel-Lindau Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-inducible factor-2α (HIF-2α) inhibitor this compound in von Hippel-Lindau (VHL) disease–associated neoplasms: 5-year follow-up of the phase 2 LITESPARK-004 study. - ASCO [asco.org]

- 8. This compound for von Hippel-Lindau disease-associated renal cell carcinoma and other neoplasms (LITESPARK-004): 50 months follow-up from a single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound induced strong responses in patients with von Hippel-Lindau disease-associated kidney cancer - ecancer [ecancer.org]

- 11. LITESPARK-004 (MK-6482-004) phase 2 study of this compound, an oral hypoxia-inducible factor 2α inhibitor (HIF-2α), for von Hippel-Lindau (VHL) disease: Update with more than two years of follow-up data - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]

- 12. This compound Shows Activity in Patients With von Hippel-Lindau Disease–Associated Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 13. merck.com [merck.com]

- 14. kidneynews.org [kidneynews.org]

- 15. urotoday.com [urotoday.com]

- 16. mims.com [mims.com]

- 17. targetedonc.com [targetedonc.com]

- 18. kidneycancer.org [kidneycancer.org]

- 19. researchgate.net [researchgate.net]

- 20. LITESPARK-004 | Efficacy Data for WELIREG® (this compound) | VHL Disease [welireghcp.com]

- 21. arcusbio.com [arcusbio.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound: Novel Approach to Advanced RCC | Value-Based Cancer Care [valuebasedcancer.com]

Belzutifan: A Comprehensive Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belzutifan (trade name Welireg) is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α). This document provides an in-depth technical overview of this compound's molecular structure, chemical properties, mechanism of action, and key experimental data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Molecular Structure and Chemical Properties

This compound is a complex organic molecule with the IUPAC name 3-{[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile.[1] Its structure is characterized by a difluoro-indenol core linked to a fluorobenzonitrile moiety via an ether bond.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-{[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile | [1] |

| CAS Number | 1672668-24-4 | [1] |

| Molecular Formula | C₁₇H₁₂F₃NO₄S | [2] |

| SMILES | CS(=O)(=O)c1ccc(Oc2cc(F)cc(C#N)c2)c2c1--INVALID-LINK----INVALID-LINK--[C@@H]2F | [2] |

| InChI Key | LOMMPXLFBTZENJ-ZACQAIPSSA-N | [2] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 383.34 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Inhibition of HIF-2α

This compound's therapeutic effect stems from its highly specific inhibition of the hypoxia-inducible factor-2α (HIF-2α), a key transcription factor in cellular adaptation to hypoxic conditions.[2]

Under normal oxygen levels (normoxia), HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein.[2] However, in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), the VHL gene is often inactivated. This leads to the stabilization and accumulation of HIF-2α even in the presence of oxygen.

Accumulated HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) on the DNA, driving the transcription of numerous target genes involved in tumorigenesis, including those promoting angiogenesis (e.g., VEGFA), cell proliferation, and metabolic reprogramming.[2][4]

This compound exerts its inhibitory effect by binding to a pocket in the PAS-B domain of HIF-2α. This binding allosterically prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the transcriptional activity of the complex.[2][4] This leads to the downregulation of HIF-2α target genes and subsequent inhibition of tumor growth.

Quantitative Data

Pharmacokinetic Properties

A population pharmacokinetic analysis of this compound revealed the following parameters:[5]

| Parameter | Geometric Mean (% Coefficient of Variation) |

| Apparent Clearance (CL/F) | 7.3 L/h (51%) |

| Apparent Volume of Distribution (Vd/F) | 130 L (35%) |

| Terminal Half-life (t₁/₂) | 14 hours |

Preclinical studies in mouse models have also been conducted to evaluate the pharmacokinetic profile of this compound.[6]

Binding Affinity and Potency

| Assay | Metric | Value | Reference(s) |

| TR-FRET Assay | Ki (HIF-2α/ARNT Dimerization) | ~23 nM | [7] |

| Luciferase Reporter Assay | IC₅₀ (HIF-2α Transcriptional Activity) | ~17 nM | [7] |

| VEGF-A Secretion Assay | EC₅₀ (from 786-O cells) | ~17 nM | [7] |

Clinical Efficacy

This compound has demonstrated significant anti-tumor activity in clinical trials, particularly in patients with VHL disease-associated ccRCC and other tumors.

Table 3.3.1: Efficacy Results from the LITESPARK-001 Phase 1 Trial (Advanced ccRCC) [8][9][10][11]

| Endpoint | Result |

| Objective Response Rate (ORR) | 25% |

| Disease Control Rate (DCR) | 80% |

| Median Duration of Response (DOR) | Not Reached |

| Median Progression-Free Survival (PFS) | 14.5 months |

Table 3.3.2: Efficacy Results from the LITESPARK-004 Phase 2 Trial (VHL-associated RCC) [2]

| Endpoint | Result |

| Objective Response Rate (ORR) | 49% |

| Median Duration of Response (DOR) | Not Reached |

| Progression-Free Survival (PFS) at 24 months | 96% |

Table 3.3.3: Efficacy Results from the LITESPARK-005 Phase 3 Trial (Advanced RCC, post-PD-1/L1 and VEGF-TKI) [2]

| Endpoint | This compound | Everolimus |

| Median Progression-Free Survival (PFS) | 5.6 months | 5.6 months |

| Objective Response Rate (ORR) | 22% | 3.5% |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

HIF-2α/ARNT Dimerization Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to study protein-protein interactions. This assay measures the ability of this compound to inhibit the dimerization of HIF-2α and ARNT.

Principle: The assay utilizes tagged HIF-2α and ARNT proteins (e.g., with terbium and a fluorescent acceptor). When the proteins dimerize, the tags are brought into close proximity, allowing for FRET to occur upon excitation of the donor fluorophore. This compound, by preventing dimerization, reduces the FRET signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, terbium-labeled anti-tag antibody, and fluorescently-labeled ARNT.

-

Compound Preparation: Serially dilute this compound to the desired concentrations.

-

Assay Plate Setup: Add tagged HIF-2α, labeled ARNT, and this compound to a microplate.

-

Incubation: Incubate the plate to allow for protein interaction and inhibitor binding.

-

Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the FRET ratio and determine the Ki value for this compound's inhibition of dimerization.

HIF-2α Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the effect of this compound on the transcriptional activity of the HIF-2α/HIF-1β complex.

Principle: A reporter gene construct containing a luciferase gene under the control of a promoter with HREs is introduced into cells. In the presence of active HIF-2α, the luciferase gene is transcribed, leading to the production of luciferase enzyme, which generates a luminescent signal in the presence of its substrate. This compound's inhibition of HIF-2α activity results in a decreased luminescent signal.

General Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., 786-O, which has constitutive HIF-2α activity) and transfect with the HRE-luciferase reporter plasmid.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Cell Lysis: After an incubation period, lyse the cells to release the luciferase enzyme.

-

Luminometry: Add luciferase substrate to the cell lysate and measure the luminescent signal using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC₅₀ value for this compound.

VEGF-A Secretion Assay (ELISA)

This assay measures the amount of Vascular Endothelial Growth Factor A (VEGF-A), a key downstream target of HIF-2α, secreted by cells into the culture medium.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify VEGF-A. A capture antibody specific for VEGF-A is coated onto a microplate. The cell culture supernatant containing secreted VEGF-A is added, and the VEGF-A binds to the capture antibody. A detection antibody, also specific for VEGF-A and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product that can be measured spectrophotometrically. The amount of color is proportional to the amount of VEGF-A present.

General Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for a specified period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Plate Preparation: Add the supernatant to the pre-coated ELISA plate.

-

Incubation and Washing: Incubate to allow VEGF-A to bind, then wash to remove unbound proteins.

-

Detection Antibody: Add the enzyme-linked detection antibody and incubate.

-

Substrate Addition: After another wash step, add the substrate and allow the color to develop.

-

Measurement: Stop the reaction and measure the absorbance using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of VEGF-A and determine the concentration of VEGF-A in the samples. Calculate the EC₅₀ of this compound for the inhibition of VEGF-A secretion.

Conclusion

This compound represents a significant advancement in targeted cancer therapy, offering a novel mechanism of action through the specific inhibition of HIF-2α. Its well-characterized molecular structure and chemical properties, combined with a deep understanding of its mechanism of action, have paved the way for its successful clinical development. The quantitative data from pharmacokinetic, binding, and clinical studies underscore its potency and efficacy in treating VHL disease-associated tumors and other malignancies driven by HIF-2α activation. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of future HIF-2α inhibitors. This comprehensive technical overview serves as a valuable resource for the scientific community dedicated to advancing cancer research and treatment.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Ligand-induced perturbation of the HIF-2α:ARNT dimer dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetic analyses for this compound to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with this compound: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I LITESPARK-001 study of this compound for advanced solid tumors: Extended 41-month follow-up in the clear cell renal cell carcinoma cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. onclive.com [onclive.com]

- 11. ovid.com [ovid.com]

Belzutifan's Impact on Downstream Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belzutifan (Welireg®) is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α). By disrupting a key transcriptional signaling pathway that is aberrantly activated in certain cancers, this compound offers a novel therapeutic approach. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on downstream gene expression, and the experimental methodologies used to elucidate these effects. While extensive clinical data underscores this compound's efficacy, this guide focuses on the molecular underpinnings of its activity. It is important to note that specific quantitative data on the fold-change of downstream gene expression from comprehensive preclinical or clinical studies are not extensively detailed in publicly available literature. However, the well-established mechanism of HIF-2α inhibition provides a strong basis for understanding its effects on target gene transcription.

Introduction: The VHL-HIF Axis and the Rationale for this compound

In well-oxygenated (normoxic) cells, the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex, recognizes and targets the alpha subunits of hypoxia-inducible factors (HIFs), including HIF-2α, for proteasomal degradation. However, in hypoxic conditions or in cancers with inactivating mutations in the VHL gene, such as clear cell renal cell carcinoma (ccRCC), HIF-2α is not degraded and accumulates.[1][2][3] This stabilized HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as the aryl hydrocarbon receptor nuclear translocator, ARNT).[2][4][5] This complex then binds to hypoxia response elements (HREs) in the promoter regions of a multitude of target genes, driving their transcription. These genes are critically involved in tumorigenesis, promoting angiogenesis, cell proliferation, survival, and metabolic reprogramming.

This compound was developed to specifically target and inhibit HIF-2α, thereby preventing its dimerization with HIF-1β and blocking the transcription of its downstream target genes.[2][5] This targeted approach represents a significant advancement in the treatment of cancers driven by HIF-2α activation.

Mechanism of Action: Disrupting the HIF-2α Transcriptional Program

This compound exerts its therapeutic effect by binding to a specific pocket within the HIF-2α protein. This binding allosterically prevents the necessary conformational changes required for HIF-2α to form a functional heterodimer with HIF-1β.[2][4] Without this dimerization, the HIF-2α/HIF-1β complex cannot bind to HREs, and the transcription of downstream oncogenes is effectively silenced.

The following diagram illustrates the VHL-HIF-2α signaling pathway and the point of intervention by this compound.

Caption: VHL-HIF-2α signaling and this compound's mechanism.

Impact on Downstream Gene Expression

By inhibiting the HIF-2α/HIF-1β transcriptional complex, this compound leads to the downregulation of a suite of genes essential for tumor progression. While comprehensive quantitative data from clinical trials remains limited in the public domain, preclinical studies and the known function of HIF-2α point to several key downstream targets.[1][6]

Key Downstream Target Genes

The following table summarizes the key downstream target genes of HIF-2α that are impacted by this compound treatment.

| Gene Category | Target Gene | Function in Cancer | Expected Impact of this compound |

| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Promotes the formation of new blood vessels, supplying tumors with nutrients and oxygen. | Downregulation of VEGF expression, leading to reduced tumor angiogenesis. |

| Erythropoiesis | EPO (Erythropoietin) | Stimulates the production of red blood cells. | Downregulation of EPO expression, which is a known on-target effect leading to anemia. |

| Cell Cycle & Proliferation | CCND1 (Cyclin D1) | A key regulator of cell cycle progression from G1 to S phase. | Downregulation of CCND1 expression, contributing to the inhibition of tumor cell proliferation. |

| Metabolism | GLUT1 (Glucose Transporter 1) | Facilitates the uptake of glucose, fueling the high metabolic rate of cancer cells. | Downregulation of GLUT1 expression, potentially leading to metabolic stress in tumor cells. |

| Cell Adhesion & Migration | TGF-α (Transforming Growth Factor Alpha) | Promotes cell proliferation and migration. | Downregulation of TGF-α expression. |

| Other | PDGFB (Platelet-Derived Growth Factor B) | A potent mitogen for cells of mesenchymal origin, involved in cell growth and division. | Downregulation of PDGFB expression. |

| CAIX (Carbonic Anhydrase IX) | Involved in pH regulation and cell adhesion, contributing to tumor cell survival and invasion. | Downregulation of CAIX expression. | |

| OCT4 (Octamer-binding transcription factor 4) | A transcription factor involved in maintaining cancer stem cell properties. | Downregulation of OCT4 expression. |

Experimental Protocols

The investigation of this compound's impact on gene expression relies on standard molecular biology techniques. The following sections provide an overview of the methodologies that would be employed in such studies.

In Vitro and In Vivo Models

Preclinical evaluation of this compound's activity on downstream gene expression would typically involve:

-

Cell Lines: Human clear cell renal cell carcinoma (ccRCC) cell lines with known VHL mutations (e.g., 786-O, A498) are commonly used. These cells are treated with varying concentrations of this compound.

-

Xenograft Models: ccRCC cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor tissue is harvested for analysis.[6]

The workflow for a typical preclinical study is depicted below.

References

- 1. This compound for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Table 3, Key Characteristics of this compound - this compound (Welireg) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with this compound: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Belzutifan Application Notes for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belzutifan (tradename Welireg) is a first-in-class, potent, and selective small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α).[1][2][3][4] HIF-2α is a key transcription factor that plays a central role in cellular adaptation to hypoxic conditions. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the stabilization and accumulation of HIF-2α, even in normoxic environments. This drives the transcription of a range of downstream target genes involved in tumorigenesis, including angiogenesis, cell proliferation, and survival.[5][6] this compound exerts its therapeutic effect by binding to a pocket in the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT), a crucial step for its transcriptional activity.[3][4] This targeted inhibition of the HIF-2α signaling pathway makes this compound a promising therapeutic agent for VHL-associated and other HIF-2α-driven malignancies.[7][8]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended dosage, experimental protocols, and data interpretation.

Mechanism of Action and Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in cells with VHL mutations, HIF-2α is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound disrupts this pathway by directly binding to HIF-2α and preventing its interaction with HIF-1β.

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of this compound is typically assessed by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit a specific biological process by 50%.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| 786-O | Clear Cell Renal Cell Carcinoma | HIF-2α Reporter Assay | 17 | N/A |

| A498 | Clear Cell Renal Cell Carcinoma | Cell Viability | ~50 | N/A |

| Caki-1 | Clear Cell Renal Cell Carcinoma | Cell Viability | >1000 | N/A |

| UMRC-2 | Clear Cell Renal Cell Carcinoma | Cell Viability | ~100 | N/A |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Reagent Preparation

This compound Stock Solution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: The following day, prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the specific research question.

-

MTS Addition: Following the incubation period, add 20 µL of MTS reagent to each well.[9][10]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10] The incubation time with MTS should be optimized for each cell line to ensure sufficient formazan production for detection without reaching saturation.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Western Blot Analysis

This protocol describes the detection of HIF-2α and its downstream target proteins by Western blotting to confirm the inhibitory effect of this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of HIF-2α target genes to assess the transcriptional inhibitory effect of this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for 6-24 hours. A shorter incubation time is often sufficient to detect changes in mRNA levels.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.

-

qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Example qPCR Primers:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |

| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Note: Primer sequences should be validated for specificity and efficiency before use.

Conclusion

This compound is a valuable tool for studying the HIF-2α signaling pathway in cancer research. The protocols provided in these application notes offer a starting point for in vitro experiments. It is crucial to optimize the experimental conditions, including drug concentration and incubation time, for each specific cell line and research question to ensure reliable and reproducible results. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of this compound and the role of HIF-2α in cancer biology.

References

- 1. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with this compound: a phase 1 trial and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting HIF-2α: the role of this compound in clear cell renal carcinoma management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Impact of this compound on Treatment Strategies for Patients with VHL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Belzutifan in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and administration of Belzutifan (also known as MK-6482 or PT2977), a potent and selective inhibitor of hypoxia-inducible factor-2α (HIF-2α), for in vivo studies using mouse xenograft models of renal cell carcinoma (RCC).

Mechanism of Action

This compound is a first-in-class HIF-2α inhibitor. In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated. This leads to the accumulation of HIF-2α, which then translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT). This complex binds to hypoxia-response elements (HREs) in the DNA, promoting the transcription of genes involved in tumorigenesis, including those for cell proliferation, angiogenesis, and metabolism. This compound binds to the PAS-B pocket of HIF-2α, preventing its heterodimerization with HIF-1β and thereby inhibiting the transcription of its target genes.[1][2][3]

Experimental Protocols

This section details the methodology for a typical in vivo study evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of human clear cell renal cell carcinoma (ccRCC).

Materials and Reagents

-

This compound (MK-6482, PT2977) powder

-

Vehicle components:

-

Methylcellulose (0.5% w/v)

-

Tween 80 (0.5% v/v)

-

Sterile water for injection

-

-

Human clear cell renal cell carcinoma (ccRCC) patient-derived xenograft (PDX) tissue

-

Immunocompromised mice (e.g., NOD/SCID)

-

Standard laboratory equipment for animal handling, dosing, and tumor measurement.

Experimental Workflow

Detailed Methodology

-

Animal Models:

-

Use immunodeficient mice, such as NOD/SCID mice, to prevent rejection of the human tumor tissue.

-

House animals in a pathogen-free environment with ad libitum access to food and water.

-

Acclimatize mice for at least one week before the start of the experiment.

-

-

Xenograft Implantation:

-

Surgically implant a small fragment (approximately 20-30 mm³) of a well-characterized ccRCC PDX line subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Tumor Monitoring and Group Randomization:

-

Measure tumor dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

This compound Formulation and Administration:

-

Vehicle Preparation: Prepare a solution of 0.5% methylcellulose and 0.5% Tween 80 in sterile water.

-

This compound Formulation: Suspend this compound powder in the prepared vehicle to achieve the desired final concentration for dosing.

-

Administration: Administer this compound orally via gavage at a dose of 3 mg/kg twice daily (BID). The control group should receive the vehicle only.

-

-

Efficacy and Tolerability Assessment:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.

-

The study duration is typically 28 days, or until the tumors in the control group reach a predetermined endpoint size.

-

Monitor the animals for any signs of toxicity.

-

Data Presentation

The following table summarizes the reported efficacy of this compound in a preclinical patient-derived xenograft mouse model of human clear cell RCC.

| Treatment Group | Dosage Regimen | Duration | Tumor Volume Change | Reference |

| Vehicle Control | 0.5% Methylcellulose + 0.5% Tween 80 in water, BID | 28 days | - | FDA Document 215383Orig1s000 |

| This compound | 3 mg/kg, BID | 28 days | 89% decrease | FDA Document 215383Orig1s000 |

Pharmacokinetic Data

While detailed pharmacokinetic data for this compound in mice from publicly available literature is limited, human pharmacokinetic data can provide some context.

| Parameter | Human Pharmacokinetic Data (120 mg once daily) |

| Tmax (median) | 1-2 hours |

| Half-life (mean) | 14 hours |

| Metabolism | Primarily by UGT2B17 and CYP2C19 |

Note: These human data should be interpreted with caution as pharmacokinetic profiles can differ significantly between species.

Conclusion

This protocol provides a detailed framework for the in vivo evaluation of this compound in mouse xenograft models. The provided dosage and formulation have been shown to be effective in a preclinical setting. Researchers should adapt this protocol to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for the Use of Belzutifan in VHL-null Renal Carcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Von Hippel-Lindau (VHL) disease is a genetic disorder characterized by the inactivation of the VHL tumor suppressor gene. This inactivation leads to the stabilization and constitutive activation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives the expression of genes involved in cellular proliferation, angiogenesis, and metabolism, ultimately promoting tumorigenesis.[1][2][3][4][5][6] Clear cell renal cell carcinoma (ccRCC) is frequently associated with VHL mutations.[1][2] VHL-null human renal carcinoma cell lines, such as 786-O and A498, are indispensable in vitro models for studying the underlying biology of ccRCC and for the preclinical evaluation of targeted therapies.

Belzutifan (also known as MK-6482 or PT2977) is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α.[1][7][8] It functions by binding to a pocket in the PAS-B domain of the HIF-2α subunit, which allosterically prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][9] This disruption of the HIF-2α/ARNT complex formation inhibits the transcription of HIF-2α target genes, thereby impeding tumor growth.[1][3][4] These application notes provide detailed protocols for the use of this compound in 786-O and A498 VHL-null renal carcinoma cell lines.

VHL-HIF-2α Signaling Pathway and this compound's Mechanism of Action

References

- 1. This compound for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma | MDPI [mdpi.com]

- 3. Targeting HIF-2α: the role of this compound in clear cell renal carcinoma management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Belzutifan in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation, storage, and laboratory use of Belzutifan (also known as MK-6482 or PT2977), a potent and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α).

Introduction

This compound is a first-in-class therapeutic agent that targets the HIF-2α transcription factor.[1][2] Under hypoxic conditions or in cancers with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, HIF-2α accumulates and promotes the transcription of genes involved in tumor growth, proliferation, and angiogenesis.[3][4] this compound effectively blocks the heterodimerization of HIF-2α with its partner protein, ARNT (also known as HIF-1β), thereby inhibiting its transcriptional activity.[5] These protocols are designed to guide researchers in the effective use of this compound in a laboratory setting.

Data Presentation

This compound Properties and Storage Recommendations

| Property | Data |

| Synonyms | MK-6482, PT2977 |

| Molecular Formula | C₁₇H₁₂F₃NO₄S |

| Molecular Weight | 383.3 g/mol |

| Solubility | Soluble in DMSO (up to 77 mg/mL or 200.86 mM); Insoluble in water and ethanol. |

| Physical Appearance | Solid powder |

| Storage of Solid | Store at -20°C for up to 4 years. |

| Storage of Stock Sol. | Store in DMSO at -80°C for up to 1 year, or at -20°C for up to 6 months. It is recommended to store under a nitrogen atmosphere. |

Signaling Pathway

This compound disrupts the HIF-2α signaling cascade, which is crucial for cellular adaptation to hypoxia and is often dysregulated in cancer.

Caption: HIF-2α signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM). A solubility of up to 77 mg/mL (200.86 mM) in DMSO has been reported.[6]

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells in culture.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the highest concentration treatment well does not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of HIF-2α Target Gene Expression

Objective: To assess the effect of this compound on the protein expression of HIF-2α downstream targets (e.g., VEGF, Cyclin D1).

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., VEGF, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Lyse the cells with lysis buffer, and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Protocol 4: Preparation of this compound for In Vivo Oral Administration

Objective: To prepare a stable formulation of this compound for oral gavage in animal models.

Formulation 1: PEG300/Tween80/Water Formulation [6][7]

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween 80

-

Sterile water (ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 77 mg/mL).[6]

-

For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.[6][7]

-

Add 50 µL of Tween 80 to the mixture and mix until clear.[6][7]

-

Add 500 µL of sterile water to bring the final volume to 1 mL.[6][7]

-

The mixed solution should be used immediately for optimal results.[6][7]

Formulation 2: Corn Oil Formulation [6][7]

Materials:

-

This compound powder

-

DMSO

-

Corn oil

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[6][7]

-

For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.[6][7]

-

Mix thoroughly until a uniform suspension is achieved.[6][7]

-

The mixed solution should be used immediately for optimal results.[6][7]

Experimental Workflow